{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Description
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative characterized by a hydrazono linker, a 3,4-dimethoxybenzylidene substituent, and an acetic acid group at the 5-position of the thiazolidinone ring. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The acetic acid group may improve solubility and bioavailability compared to ester or alkyl derivatives .
Properties
Molecular Formula |
C14H15N3O5S |
|---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-21-9-4-3-8(5-10(9)22-2)7-15-17-14-16-13(20)11(23-14)6-12(18)19/h3-5,7,11H,6H2,1-2H3,(H,18,19)(H,16,17,20)/b15-7+ |
InChI Key |
WUCUGRIUQCWWMK-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, docking studies revealed that it interacts favorably with the active site of the Staphylococcus aureus MurB enzyme , which is crucial for bacterial cell wall synthesis. The docking score of -8.374 kcal/mol suggests a strong binding affinity compared to other known ligands .
| Compound | Docking Score (kcal/mol) |
|---|---|
| 2-{[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid | -8.374 |
| FAD | -8.041 |
| Compound 3 | -4.726 |
Anti-inflammatory Properties
The thiazolidinone derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammation .
Antioxidant Activity
The antioxidant capacity of 2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related conditions such as cancer and cardiovascular diseases .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on enzymes involved in metabolic pathways related to diabetes and obesity. For example, studies demonstrate that it inhibits alpha-glucosidase activity, which is essential for carbohydrate digestion and glucose absorption .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with various biological targets. The binding affinity data suggest that it can serve as a lead compound for designing new drugs targeting specific enzymes or receptors involved in disease processes.
Synthesis of Novel Polymers
The thiazolidinone structure allows for the incorporation of this compound into polymer matrices. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to traditional polymers. This opens avenues for applications in packaging materials and biomedical devices .
Nanocomposite Development
The incorporation of 2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid into nanocomposites has been explored for its potential use in drug delivery systems. The unique properties of the compound facilitate controlled release mechanisms, improving the efficacy of therapeutic agents .
Mechanism of Action
The mechanism of action of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Selected Thiazolidinone Derivatives
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxy substitution in the target compound mirrors bioactive curcumin analogs, which exhibit strong antioxidant and angiotensin-converting enzyme (ACE) inhibition . Methoxy groups enhance radical scavenging by stabilizing phenolic radicals.
- Electron-Withdrawing Groups (e.g., Nitro) : Derivatives like [5-(3-nitro-benzylidene)...]acetic acid () may prioritize cytotoxicity over antioxidant effects due to nitro-group-mediated DNA damage.
- Halogenation : Bromine or chlorine substituents (e.g., compound 87 ) improve lipophilicity, aiding membrane penetration for antiparasitic activity.
Table 2: Physicochemical Properties
Mechanistic Insights
- Antioxidant Activity: The 3,4-dimethoxybenzylidene group in the target compound may mimic curcumin’s radical scavenging mechanism, as seen in cyclopentanone derivatives ().
Biological Activity
The compound {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative known for its complex structure and potential biological activities. Thiazolidinones are five-membered heterocyclic compounds that contain sulfur and are recognized for their diverse pharmacological properties. This specific compound features a hydrazone linkage, enhancing its reactivity and biological potential.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3S, with a molecular weight of approximately 316.37 g/mol. The structure includes a thiazolidinone core, which is pivotal in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 316.37 g/mol |
| Functional Groups | Thiazolidinone, Hydrazone |
| Solubility | Soluble in organic solvents |
Biological Activities
Thiazolidinone derivatives have been reported to exhibit various biological activities, including:
- Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacteria and fungi. The presence of specific substituents can enhance this activity.
- Anticancer Properties : Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence antiproliferative activity.
- Anti-inflammatory Effects : Certain derivatives have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Empirical Findings
-
Anticancer Activity :
A study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines, including A431 and Jurkat cells. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard drugs like doxorubicin . -
Antimicrobial Testing :
The antimicrobial efficacy of several thiazolidinones was assessed using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results showed that derivatives with electron-withdrawing groups displayed enhanced antibacterial activity compared to their counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolidinone derivatives indicates that:
- Substituents on the benzylidene moiety play a crucial role in determining biological activity.
- Electron-donating groups (like methoxy) can enhance solubility and reactivity, while electron-withdrawing groups may increase binding affinity to biological targets .
Tables of Related Compounds
Below is a comparison table of structurally related compounds and their biological activities:
| Compound Name | Structure | Key Features | Activity |
|---|---|---|---|
| 5-Bromo-thiazolidinone | Structure Not Shown | Contains bromine; known for antimicrobial activity | Antimicrobial |
| 2-Acetamido-thiazolidinone | Structure Not Shown | Exhibits anti-inflammatory properties | Anti-inflammatory |
| 4-Oxo-thiazolidine derivatives | Structure Not Shown | Diverse applications in medicinal chemistry | Varies by substituent |
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm C=O (1690–1720 cm⁻¹), C=N (1580–1600 cm⁻¹), and S-C=N (1315 cm⁻¹) stretches .
- NMR :
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₃O groups) .
Advanced Resolution : X-ray crystallography resolves E/Z isomerism in the hydrazone moiety .
What in vitro assays evaluate antimicrobial activity, and how should contradictory MIC results be addressed?
Q. Basic Research Focus
- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC .
Addressing Contradictions : - Standardize inoculum size (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v).
- Compare with reference antibiotics (e.g., ciprofloxacin) and validate via agar diffusion .
How does the substitution pattern on the benzylidene moiety influence anticancer activity?
Q. Advanced Research Focus
- Electron-Donating Groups (e.g., 3,4-dimethoxy): Enhance DNA intercalation and topoisomerase inhibition .
- SAR Analysis :
What mechanistic insights exist for its anti-inflammatory effects?
Q. Advanced Research Focus
- COX-2 Inhibition : Competitive ELISA shows IC₅₀ values comparable to celecoxib (≤10 µM) .
- NF-κB Pathway : Suppresses TNF-α-induced nuclear translocation in RAW264.7 macrophages (confocal microscopy) .
- Validation : siRNA knockdown of COX-2 or NF-κB subunits (p65) confirms target specificity .
How can discrepancies in reported IC₅₀ values for enzyme inhibition be resolved?
Q. Advanced Research Focus
- Standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and enzyme lots .
- Reference Inhibitors : Include staurosporine (kinases) or indomethacin (COX-2) for cross-study calibration .
- Meta-Analysis : Pool data from ≥3 independent studies; apply Grubbs’ test to exclude outliers .
What strategies enhance metabolic stability without losing activity?
Q. Advanced Research Focus
- Fluorination : Introduce para-F on the benzylidene ring to block CYP450 oxidation .
- Methylation : Add methyl groups to the thiazolidinone core to reduce hepatic clearance.
- Assays :
- Microsomal Stability : Human liver microsomes (t₁/₂ > 60 min indicates improved stability) .
- SPR Binding : Retain nM affinity for target enzymes post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
